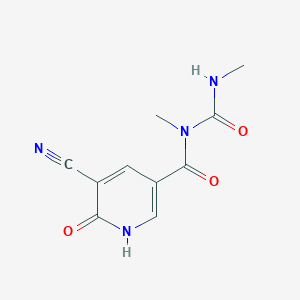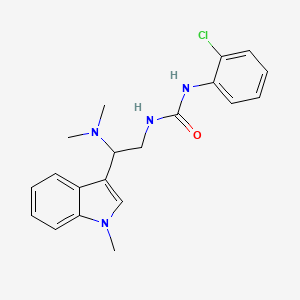![molecular formula C15H15N5O3S B2838763 1-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 2034505-19-4](/img/structure/B2838763.png)
1-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a synthetic compound that has piqued the interest of researchers due to its unique molecular structure and potential applications. This compound combines various functional groups, providing a platform for diverse chemical reactions and potential pharmacological uses.
準備方法
Synthetic routes: The preparation of 1-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea involves multi-step synthesis. The starting materials typically include 2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidine and thiophene-2-carboxaldehyde. These compounds undergo various condensation, cyclization, and coupling reactions under controlled conditions. Industrial production methods: Scaling up the synthesis for industrial production requires optimizing reaction conditions, such as temperature, pressure, and the use of suitable solvents and catalysts. Efficient purification techniques like recrystallization and chromatography are employed to ensure the compound's purity.
化学反応の分析
Types of reactions it undergoes: This compound can participate in oxidation, reduction, and substitution reactions. Its functional groups, such as the pyrimidine and thiophene moieties, provide multiple reactive sites. Common reagents and conditions used: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are commonly used. Substitution reactions often involve nucleophiles like amines or thiols. Solvents such as dimethyl sulfoxide (DMSO) or acetonitrile are frequently used. Major products formed: The major products depend on the specific reactions and conditions. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the structure.
科学的研究の応用
1-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea has numerous applications across various fields: Chemistry: It serves as a versatile intermediate for synthesizing more complex molecules. Its reactive functional groups make it valuable for developing new compounds. Biology: Researchers study this compound's interactions with biological molecules, investigating its potential as a molecular probe or diagnostic tool. Medicine: Preliminary studies suggest potential pharmacological properties, such as anticancer or antimicrobial activity. more research is needed to confirm these effects. Industry: The compound's unique structure can be exploited in materials science, potentially leading to new polymers or electronic materials.
作用機序
The precise mechanism of action for 1-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is still under investigation. It is believed to interact with specific molecular targets, such as enzymes or receptors, leading to downstream biological effects. Its effects may be mediated through various pathways, such as apoptosis in cancer cells or disruption of bacterial cell walls.
類似化合物との比較
Compared to other similar compounds, 1-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea stands out due to its unique combination of pyrimidine and thiophene moieties. Similar compounds might include analogs where either the pyrimidine or thiophene ring is modified, such as replacing the thiophene with a furan ring. This uniqueness could translate to distinct biological activities or chemical reactivity profiles, making it an attractive subject for further research and application development.
特性
IUPAC Name |
1-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3S/c21-13-11-4-1-5-16-12(11)19-15(23)20(13)7-6-17-14(22)18-9-10-3-2-8-24-10/h1-5,8H,6-7,9H2,(H,16,19,23)(H2,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGQDBQQMULIOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)N(C2=O)CCNC(=O)NCC3=CC=CS3)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2H-1,3-benzodioxol-5-yl)-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide](/img/structure/B2838681.png)

![Methyl 2-[[(Z)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2838685.png)

![Methyl 3-[2-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propanoate](/img/structure/B2838687.png)
![4-Chloro-2-(4-methyl-3-nitrophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2838688.png)





![4-Ethyl-5-fluoro-6-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2838701.png)
![5-bromo-2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyrimidine](/img/structure/B2838702.png)
![1-[(3S,4R)-4-Azidooxolan-3-yl]-4-bromopyrazole](/img/structure/B2838703.png)
